N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2
. The InChI key for this compound is NNMVFPRWBJDAQU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 221.25 .Scientific Research Applications
Biocatalyst for Enantiospecific Synthesis
A study by Mishra, Kaur, Sharma, and Jolly (2016) explores the use of an amidase activity from Alcaligenes faecalis subsp. parafaecalis for the enantiospecific synthesis of therapeutic agents like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This enzyme exhibits high activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, suggesting its potential application in producing industrially important molecules (Mishra et al., 2016).
Antidiabetic Potential
Abbasi et al. (2023) synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. They found that these compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).
Anxiolytic Effect
A study by Lutsenko, Bobyrev, and Devyatkina (2013) investigated the anxiolytic effects of simple amides of 2-oxyindolin-3-glyoxylic acid derivatives. They found that specific compounds like 2-Hydro-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide showed significant anxiolytic activity, suggesting their potential use in treating anxiety disorders (Lutsenko et al., 2013).
Positive Inotropic Evaluation
Xue‐Kun Liu and colleagues (2009) synthesized a series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and evaluated their positive inotropic activities. They found that several compounds showed favorable activities, indicating their potential as heart stimulants (Xue‐Kun Liu et al., 2009).
Pharmaceutical Compositions
A patent by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) describes the use of a specific compound as a salt or solvate in pharmaceutical compositions and therapeutic containing the salt or solvate thereof. This suggests its application in pharmaceutical formulation (ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン, 2005).
Antimicrobial Potential
Abbasi et al. (2020) synthesized a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and evaluated their antimicrobial potential. They found that some compounds exhibited good antimicrobial potential, particularly against type-2 diabetes (Abbasi et al., 2020).
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-23(27-10-4-1-5-11-27)16-28-15-19(18-6-2-3-7-20(18)28)24(30)25(31)26-17-8-9-21-22(14-17)33-13-12-32-21/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQNVYICCMSYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.